6-Bromo-4-fluoroisoindolin-1-one is a heterocyclic compound characterized by the presence of bromine and fluorine substituents on the isoindoline ring structure. Its chemical formula is , and it has a molecular weight of approximately 230.03 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it serves as a building block for various bioactive molecules.
6-Bromo-4-fluoroisoindolin-1-one is synthesized from commercially available precursors, such as 4-fluoroaniline and phthalic anhydride. It falls under the category of isoindoline derivatives, which are known for their diverse applications in pharmaceuticals and organic synthesis.
The synthesis of 6-Bromo-4-fluoroisoindolin-1-one typically involves a multi-step process that includes halogenation reactions. A common method is the bromination and fluorination of isoindoline derivatives using bromine and fluorine reagents under controlled conditions. The reaction is often facilitated by catalysts and conducted under inert atmospheres to minimize side reactions.
General Synthetic Route:
The molecular structure of 6-Bromo-4-fluoroisoindolin-1-one features:
Molecular Data:
6-Bromo-4-fluoroisoindolin-1-one can undergo various chemical reactions, including:
The mechanism of action for 6-Bromo-4-fluoroisoindolin-1-one primarily involves its interaction with biological targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity, potentially leading to significant biological effects, including inhibition of specific enzymes involved in cell proliferation.
Physical Properties:
Chemical Properties:
Relevant data indicates that these properties contribute to its utility in synthetic organic chemistry and medicinal applications .
6-Bromo-4-fluoroisoindolin-1-one has several applications in scientific research:
Isoindolinones represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic framework merging benzamide and lactam functionalities. This core structure offers exceptional versatility for chemical modification, enabling precise tuning of electronic properties, lipophilicity, and target binding capabilities. The incorporation of halogen atoms—particularly bromine and fluorine—at strategic positions (C4 and C6) creates three-dimensional complexity and enhances dipole moments, facilitating diverse interactions with biological targets. Historically, isoindolinone derivatives like lenalidomide ($9.68 billion sales in 2018) demonstrate the pharmaceutical relevance of this scaffold, with halogenation playing a critical role in optimizing their drug-like properties [4].
Halogenation transforms isoindolinones into high-value pharmacophores by altering electron distribution and molecular recognition patterns. Bromine provides a steric bulk (van der Waals radius: 1.85 Å) ideal for hydrophobic pocket filling, while fluorine’s electronegativity (3.98 Pauling scale) enhances dipole-dipole interactions and membrane permeability. The synergistic effects of these halogens are evident in bioactive isoindolinones:
Table 1: Bioactive Halogenated Isoindolinone Derivatives
Compound | Halogen Pattern | Biological Activity | Molecular Target |
---|---|---|---|
Lenalidomide | None | Immunomodulatory | Cereblon E3 ligase |
SMTP-7 | Prenyl + OH | Fibrinolytic | Plasminogen activator |
DWP205190 | Not specified | Phosphodiesterase inhibition | PDE4 enzyme |
Stachybotrin C | Brominated | Neuroprotective | ND |
The strategic placement of halogens at C6 and C4 positions enhances binding affinity through halogen bonding (XB) with protein residues, where bromine acts as an XB donor to carbonyl oxygen atoms (distance: 2.75–3.5 Å; angle: 155–180°) [8].
The 6-bromo-4-fluoro substitution pattern creates an ortho-halo effect that stabilizes the lactam carbonyl through intramolecular electronic effects. Key advantages include:
Table 2: Halogen Bonding Parameters in Drug Design
Parameter | Fluorine | Bromine | Synergistic Effect |
---|---|---|---|
van der Waals radius | 1.47 Å | 1.85 Å | Complementary pocket filling |
Vmax (σ-hole) | +5–10 kcal/mol | +15–30 kcal/mol | Enhanced XB magnitude |
C-X bond length | 1.39 Å | 1.90 Å | Reduced desolvation penalty |
Common targets | Enzymes, GPCRs | Kinases, DNA | Broad target applicability |
Computational studies reveal that 6-bromo-4-fluoroisoindolin-1-one adopts a quinoid resonance structure where fluorine polarizes the C4 carbonyl, increasing electrophilicity at C3—a site amenable to nucleophilic addition in target proteins [6].
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6